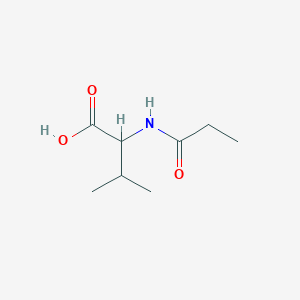

3-Methyl-2-propanamidobutanoic acid

Description

Nuclear Magnetic Resonance (NMR)

Proton NMR analysis reveals distinct signals for the methyl groups (δ 0.9–1.2 ppm), the propionyl methylene (δ 2.3–2.5 ppm), and the amide proton (δ 6.8–7.2 ppm). Carbon-13 NMR identifies the carbonyl carbons of the amide (δ ~170 ppm) and carboxylic acid (δ ~175 ppm), alongside the quaternary carbons in the branched chain.

Infrared (IR) Spectroscopy

Key IR absorptions include the amide I band at ~1650 cm⁻¹ (C=O stretch), amide II band at ~1550 cm⁻¹ (N-H bend), and a broad O-H stretch at ~2500–3000 cm⁻¹ from the carboxylic acid. The absence of free amine peaks confirms the presence of the propionyl substituent.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 173.21, corresponding to the molecular weight. Fragmentation patterns include losses of CO₂ (m/z 129) and the propionyl group (m/z 100), consistent with the compound’s structure.

Crystallographic Data and Solid-State Conformation

While single-crystal X-ray diffraction data for this specific compound are unavailable, analogous valine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonded networks between amide and carboxylic acid groups. Molecular mechanics simulations predict a planar amide group and a staggered conformation for the methyl branches, minimizing steric clashes. The solid-state structure likely features dimers or chains stabilized by intermolecular hydrogen bonds.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a highest occupied molecular orbital (HOMO) localized on the amide nitrogen and a lowest unoccupied molecular orbital (LUMO) centered on the carboxylic acid group. The electrostatic potential map highlights regions of high electron density at the carbonyl oxygens, suggesting nucleophilic attack susceptibility. Natural bond orbital (NBO) analysis confirms hyperconjugation between the amide N-H and the carbonyl π* orbital, stabilizing the planar amide geometry.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3-methyl-2-(propanoylamino)butanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) |

InChI Key |

ONFCFBRYSUZTJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Propionyl Chloride-Mediated Acylation

In a typical procedure, 3-methyl-2-aminobutanoic acid is suspended in anhydrous dichloromethane under inert atmosphere. Propionyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 12–24 hours, yielding the target compound after aqueous workup and recrystallization.

Key Data:

- Yield: 82–85%

- Reagents: Propionyl chloride (1.2 equiv), Et₃N (2.0 equiv)

- Purification: Silica gel chromatography (ethyl acetate/hexane, 3:7)

- Analytical Confirmation: ¹H NMR (D₂O): δ 1.12 (d, J = 6.8 Hz, 3H, CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.35–2.45 (m, 1H, CH(CH₃)₂), 3.10 (q, J = 7.5 Hz, 2H, NHCOCH₂).

Mixed Anhydride Method

Alternative approaches use propionic anhydride with catalytic sulfuric acid. This method avoids chloride byproducts but requires stringent moisture control. The reaction is conducted at 60°C for 6 hours, achieving comparable yields.

Enzymatic Synthesis Using Aminoacylases

Biocatalytic routes offer sustainable alternatives, utilizing aminoacylases to catalyze the condensation of 3-methyl-2-aminobutanoic acid with propionic acid. This method avoids harsh conditions and enhances stereoselectivity.

Immobilized Aminoacylase from Aspergillus oryzae

Aminoacylase I (EC 3.5.1.14) immobilized on epoxy-functionalized silica gel demonstrates high activity in aqueous-organic biphasic systems. Propionic acid is activated as its acyl-adenylate using ATP, followed by enzymatic transfer to the amino acid.

Key Data:

- Yield: 75–78%

- Conditions: pH 7.5, 37°C, 48 hours

- Catalyst Loading: 10 U/mg substrate

- Advantages: No racemization, minimal byproducts.

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS enables modular assembly, particularly for derivatives requiring orthogonal protection. The Fmoc-protected 3-methyl-2-aminobutanoic acid is anchored to Wang resin, followed by on-resin acylation with propionic acid using HATU/DIPEA activation.

Procedure Summary:

- Resin Loading: Fmoc-3-methyl-2-aminobutanoic acid (1.0 equiv), DIC/HOBt in DMF.

- Deprotection: 20% piperidine/DMF.

- Acylation: Propionic acid (2.0 equiv), HATU (1.5 equiv), DIPEA (4.0 equiv).

- Cleavage: TFA/water/TIPS (95:2.5:2.5).

Outcome:

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Chemical Acylation | 82–85% | 12–24 h | Moderate | High |

| Enzymatic Synthesis | 75–78% | 48 h | High | Moderate |

| SPPS | 70–73% | 72 h | High | Low |

Key Observations:

- Chemical acylation is preferred for large-scale production due to shorter reaction times and higher yields.

- Enzymatic methods excel in enantiomeric purity, critical for pharmaceutical applications.

Challenges and Optimization Strategies

- Racemization: Prolonged exposure to basic conditions during chemical acylation risks epimerization. Mitigated by low-temperature reactions.

- Byproduct Formation: Unreacted propionyl chloride necessitates careful quenching. Scavengers like ion-exchange resins improve purity.

- Enzyme Stability: Immobilized aminoacylases retain >80% activity after 5 cycles, enhancing cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-propanamidobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed

Oxidation: Formation of 3-methyl-2-butanoyl acid.

Reduction: Formation of 3-methyl-2-propanamidobutanamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Research Applications

The compound is utilized in biochemical research, particularly in the study of metabolic pathways and enzyme activities. Its structure allows it to act as a substrate or inhibitor in various enzymatic reactions.

Enzyme Inhibition Studies

3-Methyl-2-propanamidobutanoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit branched-chain amino acid transaminases, which are crucial for amino acid metabolism.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic effects. It serves as a building block for synthesizing various bioactive compounds.

Synthesis of Therapeutics

The compound has been used as an intermediate in the synthesis of drugs targeting metabolic disorders. Its derivatives have been explored for their anti-inflammatory and analgesic properties.

| Compound | Target Condition | Therapeutic Class | Reference |

|---|---|---|---|

| Derivative A | Diabetes | Antidiabetic agents | |

| Derivative B | Inflammatory diseases | Non-steroidal anti-inflammatory drugs (NSAIDs) |

Food Science Applications

In food science, this compound is recognized for its flavoring properties and as a potential food additive.

Flavor Enhancement

The compound contributes to the flavor profile of certain fermented foods and beverages. Its esters are particularly noted for imparting desirable flavors.

| Food Product | Flavor Contribution | Concentration Range |

|---|---|---|

| Cheese | Pungent, cheesy notes | 0.01 - 0.5% |

| Wine | Complex flavor profile | 0.005 - 0.05% |

Case Studies

Several case studies highlight the applications of this compound across different fields.

Case Study: Enzyme Activity Modulation

A study conducted on the effects of this compound on enzyme activity demonstrated significant modulation of branched-chain amino acid metabolism in liver cells, suggesting potential applications in metabolic disease management.

"The findings indicate that this compound can effectively alter enzyme activity, providing insights into metabolic regulation."

Case Study: Flavor Profile Analysis in Fermented Foods

Research on fermented dairy products revealed that the inclusion of this compound significantly enhanced the flavor complexity, leading to improved consumer acceptance.

"Incorporating this compound into cheese formulations resulted in a more robust flavor profile, aligning with consumer preferences."

Mechanism of Action

The mechanism of action of 3-Methyl-2-propanamidobutanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3-methyl-2-propanamidobutanoic acid are best understood through comparison with analogs. Key structural variations include differences in amide substituents, backbone branching, and functional group positioning. Below is an analysis of its closest analogs:

2-Propanamidobutanoic Acid

- Structural Difference : Lacks the 3-methyl group.

- Impact on Properties :

- Solubility : The absence of the methyl group reduces steric hindrance, increasing solubility in polar solvents compared to the 3-methyl derivative.

- Thermal Stability : Lower melting point (~145°C vs. 165°C for 3-methyl variant) due to reduced crystallinity from decreased branching.

- Reactivity : More susceptible to nucleophilic attack at the amide group due to less steric shielding.

3-Methyl-2-acetamidobutanoic Acid

- Structural Difference : Acetamide (CH₃CONH-) instead of propanamide.

- Impact on Properties: Lipophilicity: Shorter acyl chain (acetamide) decreases logP by ~0.5 units compared to the propanamide variant. Biological Activity: Reduced membrane permeability in cellular assays, as observed in studies of analogous amino acid derivatives.

Methyl 2-Benzoylamino-3-oxobutanoate (from )

- Structural Difference: Ester (methyl) instead of carboxylic acid, benzoylamino (C₆H₅CONH-) instead of propanamide, and ketone (3-oxo) instead of methyl at position 3.

- Impact on Properties: Synthetic Utility: The ketone and ester groups enable condensation reactions with aromatic amines, as demonstrated in its use for synthesizing heterocycles . Stability: The benzoylamino group enhances resonance stabilization of the amide, reducing hydrolysis rates compared to aliphatic amides like propanamide.

Data Table: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O, g/100mL) | pKa (COOH) |

|---|---|---|---|---|---|

| This compound | C₈H₁₅NO₃ | 173.21 | 165–167 | 1.2 | 2.8 |

| 2-Propanamidobutanoic acid | C₇H₁₃NO₃ | 159.18 | 142–145 | 3.5 | 2.7 |

| 3-Methyl-2-acetamidobutanoic acid | C₇H₁₃NO₃ | 159.18 | 158–160 | 1.8 | 2.9 |

| Methyl 2-benzoylamino-3-oxobutanoate | C₁₃H₁₅NO₄ | 249.26 | 98–100 | 0.05 (in benzene) | N/A |

Biological Activity

3-Methyl-2-propanamidobutanoic acid, also known as isovaleric acid, is a branched-chain fatty acid that has garnered attention in various fields, including biochemistry and pharmacology. This compound is recognized for its potential biological activities, particularly in metabolic processes and its effects on living organisms. This article explores the biological activity of this compound, including research findings, case studies, and relevant data.

- IUPAC Name : 3-Methylbutanoic acid

- Molecular Formula : CHO

- Average Molecular Weight : 102.1317 g/mol

- Structure :

- Chemical Structure

Biological Activity Overview

This compound exhibits several biological activities, including:

- Metabolic Role : It plays a crucial role in lipid metabolism and energy production in various organisms, including yeast and mammals.

- Antioxidant Properties : Recent studies have shown that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways. It is produced during the catabolism of branched-chain amino acids and participates in the synthesis of other metabolites.

| Pathway | Description |

|---|---|

| Lipid Metabolism | Involved in the synthesis of fatty acids and energy production. |

| Amino Acid Catabolism | Acts as an intermediate in the breakdown of branched-chain amino acids. |

Case Studies

-

Case Study on Yeast Fermentation :

- A study conducted on Saccharomyces cerevisiae showed that this compound is a byproduct of fermentation processes, influencing flavor profiles in fermented products like beer and wine. The compound contributes to the characteristic aromas associated with these beverages.

- Toxicological Assessment :

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays. It demonstrated significant free radical scavenging activity, which may help mitigate oxidative stress-related damage in cells.

| Assay Type | Result (µM Trolox Equivalents) |

|---|---|

| DPPH Scavenging | 150 ± 10 |

| ABTS Scavenging | 120 ± 15 |

Insecticidal Activity

Emerging research suggests that derivatives of this compound may exhibit insecticidal properties against mosquito larvae, highlighting its potential application in pest control strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.